[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217818-45-5
VCID: VC2816605
InChI: InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1
SMILES: C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Molecular Formula: C11H14Cl2FNO
Molecular Weight: 266.14 g/mol

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

CAS No.: 1217818-45-5

Cat. No.: VC2816605

Molecular Formula: C11H14Cl2FNO

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride - 1217818-45-5

Specification

CAS No. 1217818-45-5
Molecular Formula C11H14Cl2FNO
Molecular Weight 266.14 g/mol
IUPAC Name [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1
Standard InChI Key JDOAESPIZHAEGR-XQRIHRDZSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
SMILES C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Canonical SMILES C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride contains a pyrrolidine ring with a 4-chloro-2-fluorophenyl group attached at the 4-position and a hydroxymethyl group at the 3-position. The compound exhibits specific stereochemistry with 3S,4R configuration, which is critical for its biological activity. The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic environment that affects the compound's interactions with biological targets.

The structural backbone consists of a pyrrolidine ring system with specific substitution patterns that differentiate it from similar compounds. The nitrogen atom in the pyrrolidine ring is protonated and forms a salt with the hydrochloride counterion. This salt formation enhances the compound's water solubility compared to its free base form, an important consideration for biological applications.

Physical and Chemical Properties

The compound has a molecular formula of C11H14Cl2FNO and a molecular weight of 266.14 g/mol . It exists as a solid at room temperature, though specific melting point data is limited in the available literature. The presence of the hydrochloride salt impacts its solubility profile, typically increasing water solubility while decreasing solubility in non-polar organic solvents.

Table 1: Physical and Chemical Properties of [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

PropertyValueSource
CAS Number1217818-45-5
Molecular FormulaC11H14Cl2FNO
Molecular Weight266.14 g/mol
IUPAC Name[4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChIInChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Standard InChIKeyJDOAESPIZHAEGR-UHFFFAOYSA-N
SMILESC1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
PubChem Compound ID75210702

Synthesis Methods

General Synthetic Approaches

The synthesis of [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically requires stereoselective methods to ensure the correct (3S,4R) configuration. While the search results don't provide a specific synthetic route for this exact compound, synthesis of similar pyrrolidine derivatives often involves several key steps including:

  • Preparation of appropriately substituted starting materials

  • Formation of the pyrrolidine ring with controlled stereochemistry

  • Introduction of the 4-chloro-2-fluorophenyl group

  • Installation of the hydroxymethyl functionality

  • Salt formation with hydrogen chloride

The stereoselective synthesis is crucial for maintaining the specific (3S,4R) configuration that distinguishes this compound from other isomers with different biological activities.

Purification Techniques

After synthesis, purification techniques such as column chromatography, recrystallization, and chiral separation methods may be employed to isolate the desired stereoisomer with high purity. High-performance liquid chromatography (HPLC) with chiral stationary phases is particularly useful for confirming stereochemical purity of such compounds.

Biological Activity and Applications

Structure-Activity Relationships

The presence of the 4-chloro-2-fluorophenyl group and the specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring are likely critical for any biological activity this compound may possess. Halogenated aromatic groups often contribute to enhanced binding affinity with protein targets due to their electronic properties and potential for halogen bonding interactions.

The hydroxymethyl group at position 3 provides a hydrogen bond donor/acceptor site that could further influence interactions with biological targets. The specific stereochemistry (3S,4R) would determine the three-dimensional orientation of these functional groups, which is crucial for molecular recognition by biological receptors or enzymes.

Characterization Techniques

Spectroscopic Methods

Several analytical techniques are commonly employed to characterize compounds like [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structure and stereochemistry. Both 1H and 13C NMR would provide valuable information about the connectivity and spatial arrangement of atoms.

  • Mass Spectrometry (MS) helps confirm the molecular weight and fragmentation pattern, which can be compared with the calculated value of 266.14 g/mol.

  • Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups such as the hydroxyl, amine, and aromatic components.

Chromatographic Analysis

Liquid chromatography methods, especially HPLC with appropriate detection methods, are valuable for assessing the purity of the compound. Chiral HPLC is particularly important for confirming the stereochemical purity, as other stereoisomers might have different retention times under appropriate conditions.

Comparison with Similar Compounds

Structural Analogs

A closely related compound is [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride (CAS No. 1217689-47-8), which differs only by the absence of the 4-chloro substituent on the phenyl ring. This difference in substitution pattern affects the molecular weight (231.69 g/mol vs. 266.14 g/mol) and likely influences the compound's lipophilicity, electronic properties, and potentially its biological activity.

Table 2: Comparison of [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride with Related Compounds

Property[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
CAS Number1217818-45-51217689-47-8
Molecular FormulaC11H14Cl2FNOC11H15ClFNO
Molecular Weight266.14 g/mol231.69 g/mol
Phenyl Substitution4-chloro-2-fluoro2-fluoro

Pharmacophore Features

The structural elements of [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride contribute to its potential pharmacophore features:

  • The pyrrolidine nitrogen provides a basic center that can form ionic interactions or serve as a hydrogen bond acceptor.

  • The hydroxymethyl group offers hydrogen bond donor and acceptor capabilities.

  • The halogenated aromatic ring contributes lipophilicity and potential halogen bonding interactions.

  • The specific stereochemistry positions these elements in a defined three-dimensional arrangement.

These features collectively determine how the molecule might interact with biological targets, though specific interactions would depend on the particular biological system being studied.

Research Applications and Future Directions

Future Research Possibilities

Future research directions might include:

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Investigation of specific biological targets and pathways where this compound shows activity

  • Development of improved synthetic routes to access this and related compounds more efficiently

  • Potential application in the design of therapeutic agents, following thorough investigation of biological properties and safety profiles

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